

An In-depth Technical Guide to 2-Heptenoic Acid: Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Heptenoic acid**

Cat. No.: **B100374**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptenoic acid ($C_7H_{12}O_2$) is an unsaturated fatty acid that exists as both cis (Z) and trans (E) isomers. It is a colorless liquid with a characteristic disagreeable, rancid aroma.^[1] This monocarboxylic acid and its esters are of interest in various fields, including the flavor and fragrance industry, polymer production, and biochemical research.^{[2][3]} Its role as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals, makes a thorough understanding of its physical and chemical properties essential for researchers.^{[3][4]} This guide provides a comprehensive overview of the core physical and chemical characteristics of **2-Heptenoic acid**, detailed experimental protocols, and relevant biological context.

Physicochemical Properties

The physical and chemical properties of **2-Heptenoic acid** are summarized in the tables below. Data for both the common (E)-isomer (**trans-2-Heptenoic acid**) and the (Z)-isomer (**cis-2-Heptenoic acid**) are provided where available.

Table 1: General and Physical Properties of 2-Heptenoic Acid

Property	Value	Reference
Molecular Formula	C ₇ H ₁₂ O ₂	[1]
Molecular Weight	128.17 g/mol	[1]
Appearance	Colorless liquid	[1]
Odor	Disagreeable, rancid aroma	[1]
Boiling Point	224.0 to 228.0 °C @ 760 mmHg	[1]
Melting Point	-19.0 °C	[5]
Density	0.968 - 0.978 g/cm ³ @ 25 °C	[1] [5]
Refractive Index	1.447 - 1.457 @ 20 °C	[1] [5]
Solubility	Soluble in oils and ethanol. [1] Slightly soluble in water (2389 mg/L @ 25 °C, estimated). [5]	
Vapor Pressure	0.029 mmHg @ 25 °C (estimated)	[5]
Flash Point	100.0 °C (212.0 °F)	[5]
pKa	Data available in IUPAC Digitized pKa Dataset	[1]

Table 2: Spectral Data for 2-Heptenoic Acid

Spectral Data	Key Features and Values	Reference
¹ H NMR	Spectra available.	[6][7]
¹³ C NMR	Spectra available.	[7]
Mass Spectrometry (GC-MS)	NIST Number: 342318; Library: Main library; Total Peaks: 62; m/z Top Peak: 41; m/z 2nd Highest: 73; m/z 3rd Highest: 39.[7] The fragmentation of carboxylic acids often involves the loss of OH (M-17) and COOH (M-45). [8] A McLafferty rearrangement can produce a characteristic peak at m/z 60 for carboxylic acids.[9]	
Infrared (IR) Spectroscopy	FTIR and Vapor Phase IR spectra available.	[7]

Chemical Synthesis and Purification

Synthesis of trans-2-Heptenoic Acid

A common method for the synthesis of α,β -unsaturated carboxylic acids like **trans-2-Heptenoic acid** is through the Knoevenagel condensation, followed by hydrolysis and decarboxylation, or via the Reppe synthesis method. A detailed protocol analogous to the synthesis of similar compounds is provided below.

Experimental Protocol: Synthesis of trans-2-Heptenoic Acid (Illustrative)

This protocol is a representative procedure based on the synthesis of similar α,β -unsaturated acids.

Materials:

- Pentanal (Valeraldehyde)

- Malonic acid
- Pyridine
- Piperidine (catalyst)
- Diethyl ether
- Hydrochloric acid (concentrated and dilute)
- Sodium sulfate (anhydrous)
- Sodium hydroxide

Procedure:

- Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid in pyridine. Add pentanal to the solution, followed by a catalytic amount of piperidine.
- Reaction: Heat the reaction mixture at a controlled temperature (e.g., 80-90 °C) for several hours. Monitor the reaction progress by TLC.
- Hydrolysis and Decarboxylation: After the condensation is complete, cool the mixture and add water. Acidify the mixture with concentrated hydrochloric acid to a low pH. Heat the mixture to induce decarboxylation, which is often accompanied by the evolution of CO₂ gas.
- Extraction: Cool the reaction mixture to room temperature. Extract the product into diethyl ether. Wash the organic layer sequentially with water and brine.
- Drying and Solvent Removal: Dry the ethereal solution over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude **2-Heptenoic acid** can be purified by vacuum distillation.

Purification

Purification of the synthesized **2-Heptenoic acid** is crucial to remove unreacted starting materials and byproducts.

Experimental Protocol: Purification by Vacuum Distillation

Apparatus:

- Claisen flask or short-path distillation apparatus
- Heating mantle
- Vacuum pump
- Manometer
- Cold trap

Procedure:

- Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
- Degassing: Place the crude **2-Heptenoic acid** in the distillation flask. Gently heat the sample under a slight vacuum to remove any residual solvent or volatile impurities.
- Distillation: Gradually increase the vacuum and the temperature of the heating mantle. Collect the fraction that distills at the expected boiling point of **2-Heptenoic acid** at the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
- Collection: Collect the purified product in a pre-weighed receiving flask. Once the distillation is complete, carefully and slowly release the vacuum before turning off the vacuum pump.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like **2-Heptenoic acid**. Derivatization to its methyl ester (FAME) is often performed to improve its volatility and

chromatographic behavior.

Experimental Protocol: GC-MS Analysis of **2-Heptenoic Acid** (as FAME)

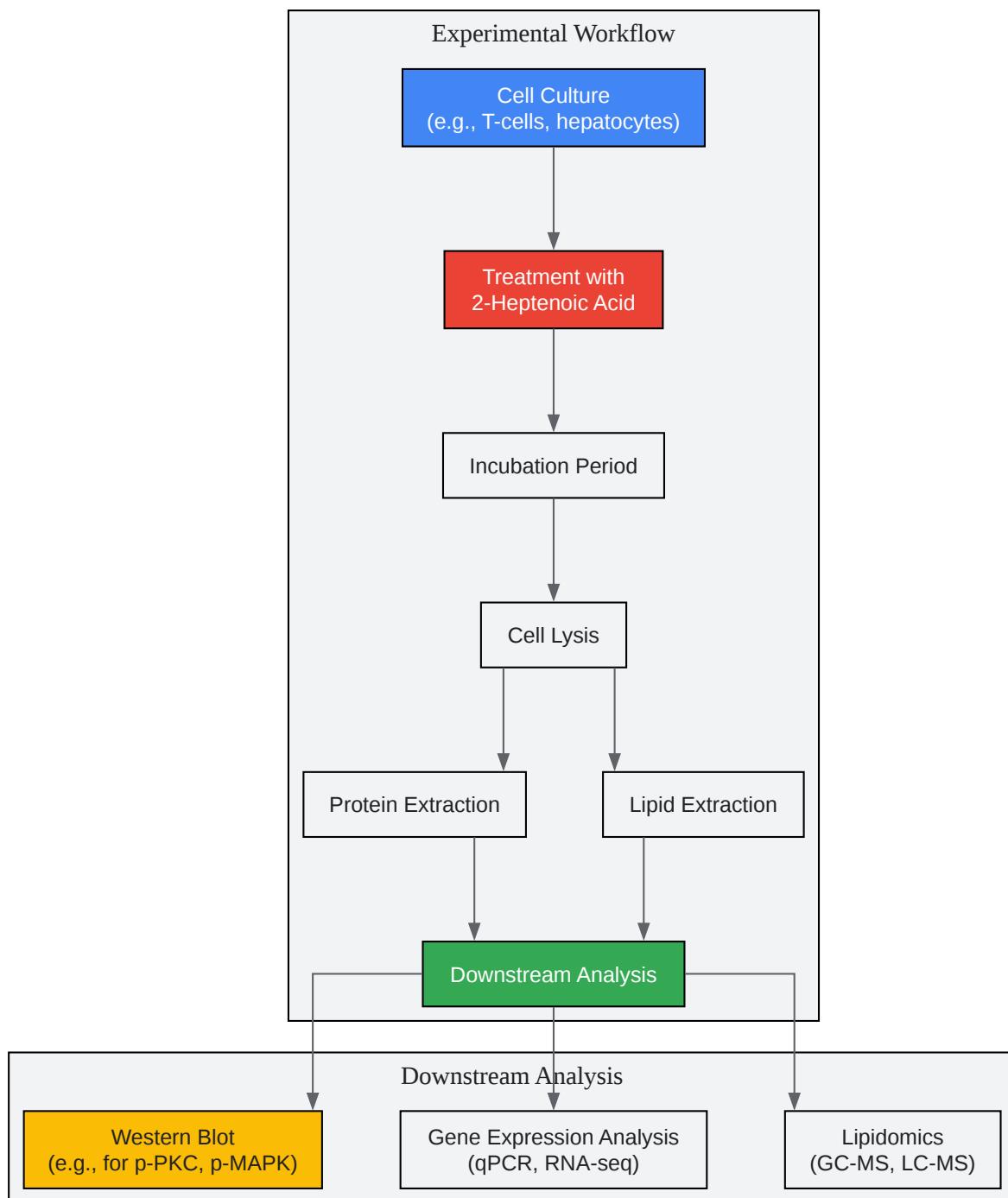
1. Derivatization to Fatty Acid Methyl Ester (FAME):

- To a sample of **2-Heptenoic acid** in a vial, add a solution of acetyl chloride in methanol (e.g., 10% v/v).
- Heat the mixture at a controlled temperature (e.g., 60-80 °C) for 1-2 hours.
- After cooling, neutralize the reaction with a base, such as a sodium carbonate solution.
- Extract the resulting methyl 2-heptenoate into a non-polar solvent like hexane.
- Dry the organic extract with anhydrous sodium sulfate.

2. GC-MS Parameters (Illustrative):

- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Inlet Temperature: 250 °C.
- Injection Mode: Splitless.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 200 °C.
 - Hold at 200 °C for 5 minutes.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

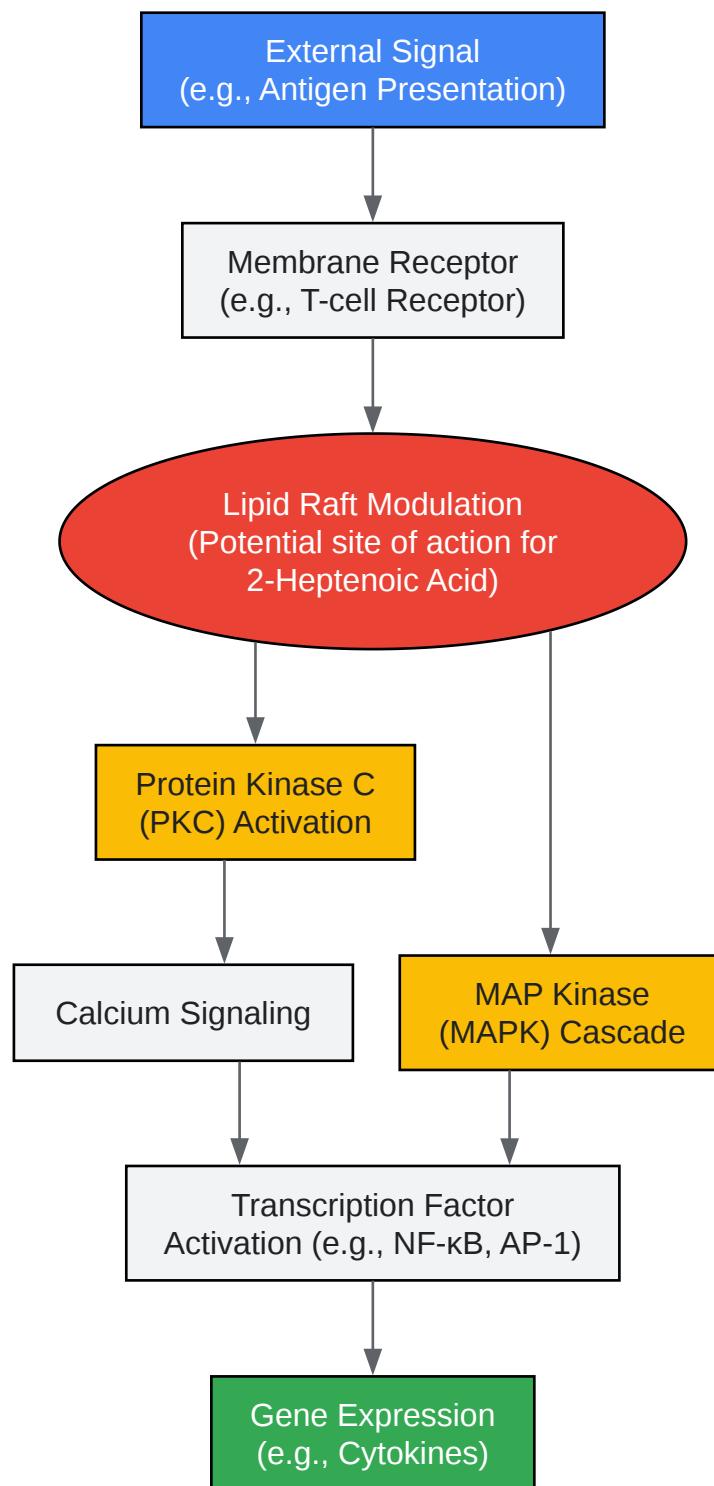
- Ion Source Temperature: 230 °C.
- Acquisition Mode: Full scan (e.g., m/z 40-200).


Biological Significance and Signaling

While specific signaling pathways directly initiated by **2-Heptenoic acid** are not extensively documented, as an unsaturated fatty acid, it is expected to participate in general fatty acid metabolism and signaling. Unsaturated fatty acids are known to play crucial roles in cellular processes.[\[3\]](#)[\[10\]](#)

Unsaturated fatty acids are integral components of cell membranes, influencing their fluidity and the function of membrane-bound proteins. They can also act as signaling molecules themselves or as precursors to other signaling molecules like eicosanoids. Furthermore, they can modulate gene expression by interacting with nuclear receptors.

In the context of drug development, understanding how a compound like **2-Heptenoic acid** might influence these general pathways can be critical for assessing its potential biological effects and off-target activities.


General Workflow for Studying Fatty Acid Effects on Cellular Signaling

[Click to download full resolution via product page](#)

Workflow for studying the effects of **2-Heptenoic acid** on cellular signaling.

Potential Involvement in Cellular Signaling Pathways

Based on the known roles of other polyunsaturated fatty acids (PUFAs), **2-Heptenoic acid** could potentially modulate signaling pathways by altering the composition and structure of plasma membrane microdomains, such as lipid rafts. This can, in turn, affect the activity of key signaling proteins.

[Click to download full resolution via product page](#)

Potential influence of **2-Heptenoic acid** on a generic T-cell signaling pathway.

Safety and Handling

2-Heptenoic acid is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also be corrosive to metals.^[1] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.^[11] It should be stored in a well-ventilated place in a corrosive-resistant container.^[11]

Conclusion

2-Heptenoic acid is a versatile unsaturated fatty acid with well-defined physical and chemical properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. While its specific biological roles are still under investigation, its structural similarity to other biologically active fatty acids suggests potential involvement in cellular signaling and metabolism. This guide provides a foundational understanding of **2-Heptenoic acid** for researchers and professionals in drug development and related scientific fields. Further research into its specific biological activities will undoubtedly uncover new applications for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Regulatory Activity of Polyunsaturated Fatty Acids in T-Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Role of Unsaturated Fatty Acid Desaturases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-heptenoic acid, 18999-28-5 [thegoodsentscompany.com]
- 6. 2-HEPTENOIC ACID(10352-88-2) 1H NMR [m.chemicalbook.com]
- 7. 2-Heptenoic acid | C7H12O2 | CID 5282709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Heptenoic Acid: Physical and Chemical Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100374#physical-and-chemical-characteristics-of-2-heptenoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com